tert-Butyl (2-chloroacetyl)carbamate
Overview
Description
Entocort, known chemically as budesonide, is a synthetic corticosteroid used primarily for the treatment of inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . Budesonide is a white to off-white, tasteless, odorless powder that is practically insoluble in water and heptane, sparingly soluble in ethanol, and freely soluble in chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: Budesonide is synthesized through a multi-step process starting from 16α,17α-epoxyprogesterone. The key steps involve the formation of the 16α,17α-acetal with butyraldehyde, followed by selective hydroxylation at the 11β position .
Industrial Production Methods: In industrial settings, budesonide is produced using a similar synthetic route but optimized for large-scale production. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Budesonide undergoes several types of chemical reactions, including:
Oxidation: Budesonide can be oxidized to form 6β-hydroxy budesonide and 16α-hydroxy prednisolone.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at various positions on the steroid backbone, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include 6β-hydroxy budesonide and 16α-hydroxy prednisolone, both of which have negligible glucocorticoid activity compared to the parent compound .
Scientific Research Applications
Budesonide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and synthetic pathways.
Biology: Investigated for its effects on cellular processes and immune response modulation.
Mechanism of Action
Budesonide exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses . It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level . This results in potent anti-inflammatory and immunosuppressive effects.
Comparison with Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.
Hydrocortisone: A naturally occurring corticosteroid with broader applications but lower potency.
Methylprednisolone: A synthetic corticosteroid with a similar mechanism of action but different metabolic pathways.
Uniqueness of Budesonide: Budesonide is unique due to its high topical glucocorticoid activity and substantial first-pass metabolism, which limits its systemic availability and reduces the risk of systemic side effects . This makes it particularly suitable for localized treatment of inflammatory conditions in the gastrointestinal tract.
Properties
IUPAC Name |
tert-butyl N-(2-chloroacetyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPCHPGANCQUFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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